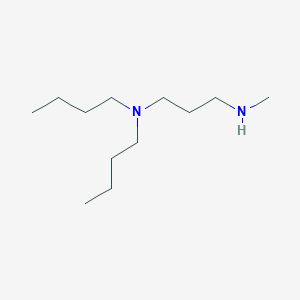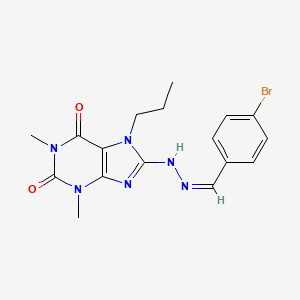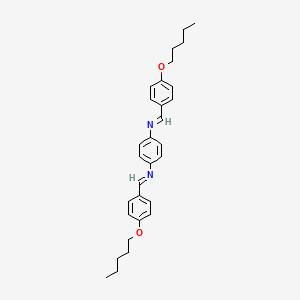
1,3-Propanediamine, N,N-dibutyl-N'-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-dibutyl-N’-methyl- is an organic compound with the molecular formula C11H26N2. It is also known by other names such as N,N-Dibutyl-1,3-propanediamine and 3-(Dibutylamino)propylamine . This compound is characterized by its two butyl groups and one methyl group attached to the nitrogen atoms in the 1,3-propanediamine structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N,N-dibutyl-N’-methyl- can be synthesized through the reaction of N-(3-bromopropyl)phthalimide with dibutylamine at 140-150°C for 10 hours. This reaction produces N-(3-dibutylaminopropyl)phthalimide, which is then treated with hydrochloric acid to yield 3-(dibutylamino)propylamine hydrochloride. The final product is obtained by neutralizing the hydrochloride salt with a base .
Industrial Production Methods
The industrial production of this compound involves a continuous process using a fixed-bed reactor. The starting materials, dimethylamine and acrylonitrile, are reacted in a molar ratio of 10:1 to 1:1 at a temperature range of 10-120°C. The intermediate product, dimethylaminopropionitrile, is then hydrogenated in the presence of a Raney-Ni catalyst and an alcohol solution containing 0.1-10% base. This process yields N,N-dimethyl-1,3-propanediamine with a high conversion rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N,N-dibutyl-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-dibutyl-N’-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound is used in the production of dyes, ion exchange resins, epoxy resin hardeners, gasoline additives, plastic antistatic agents, lubricating oil detergents, antioxidants, emulsifiers, fabric softeners, and anti-stripping agents for asphalt
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N-dibutyl-N’-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar structure but with two methyl groups instead of butyl groups.
N,N-Dibutyl-1,3-propanediamine: Similar structure but without the methyl group.
3-(Dimethylamino)-1-propylamine: Similar structure but with dimethyl groups instead of dibutyl groups
Uniqueness
1,3-Propanediamine, N,N-dibutyl-N’-methyl- is unique due to its specific combination of butyl and methyl groups attached to the nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
189625-05-6 |
|---|---|
Formule moléculaire |
C12H28N2 |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
N',N'-dibutyl-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-4-6-10-14(11-7-5-2)12-8-9-13-3/h13H,4-12H2,1-3H3 |
Clé InChI |
JGDRVSWEZYEQOM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964012.png)
![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)
![(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964025.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)
![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)
![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)
![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)
